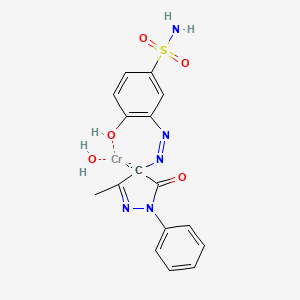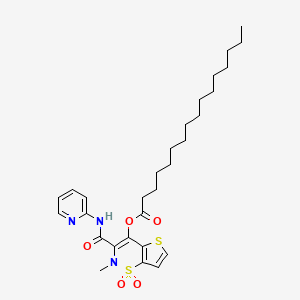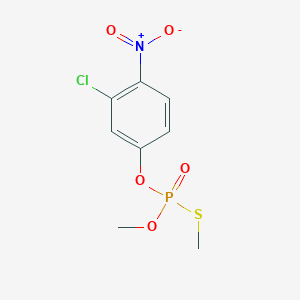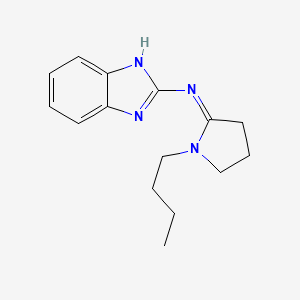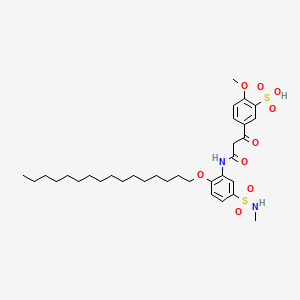
5-(3-((2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)amino)-1,3-dioxopropyl)-2-methoxybenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-((2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)amino)-1,3-dioxopropyl)-2-methoxybenzenesulphonic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features multiple functional groups, including sulphonyl, methoxy, and amino groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)amino)-1,3-dioxopropyl)-2-methoxybenzenesulphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality. The process might include steps such as crystallization, filtration, and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and amino groups allows for oxidation reactions, which can modify the compound’s structure and properties.
Reduction: Reduction reactions can target the sulphonyl groups, potentially converting them into other functional groups.
Substitution: The aromatic ring in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(3-((2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)amino)-1,3-dioxopropyl)-2-methoxybenzenesulphonic acid has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonyl and amino groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(3-{[Hexadecyl(methyl)amino]sulphonyl}phenyl)sulphonyl]hydrazono}-1-methyl-2-phenyl-1,4-dihydro-6-quinolinesulphonic acid
- Other sulphonyl-containing aromatic compounds with similar functional groups.
Uniqueness
What sets 5-(3-((2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)amino)-1,3-dioxopropyl)-2-methoxybenzenesulphonic acid apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
66096-03-5 |
|---|---|
Molekularformel |
C33H50N2O9S2 |
Molekulargewicht |
682.9 g/mol |
IUPAC-Name |
5-[3-[2-hexadecoxy-5-(methylsulfamoyl)anilino]-3-oxopropanoyl]-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C33H50N2O9S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-30-21-19-27(45(38,39)34-2)24-28(30)35-33(37)25-29(36)26-18-20-31(43-3)32(23-26)46(40,41)42/h18-21,23-24,34H,4-17,22,25H2,1-3H3,(H,35,37)(H,40,41,42) |
InChI-Schlüssel |
LBTKPLRRQHGCRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)CC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


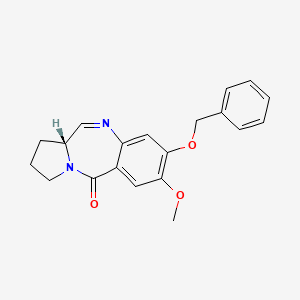
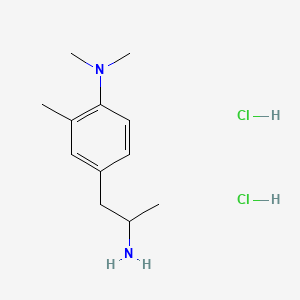
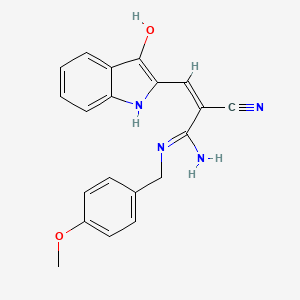
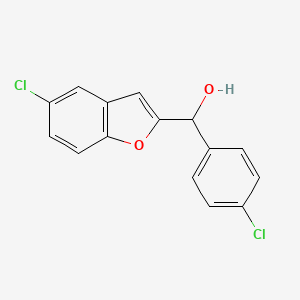
![6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid](/img/structure/B12717253.png)
